![molecular formula C17H19N3O2 B7465976 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B7465976.png)
5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor. This dual mechanism of action may contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. This compound has also been found to modulate the activity of various neurotransmitter systems, including the glutamatergic and GABAergic systems. These effects suggest that this compound may have potential as a treatment for various neuropsychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. This compound has a short half-life, which may make it difficult to study its long-term effects. Additionally, its complex synthesis process may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one. One potential area of investigation is its potential as a treatment for neuropsychiatric disorders, including schizophrenia, anxiety disorders, and depression. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, there is a need for the development of more efficient synthesis methods to increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is complex, but it has been extensively studied for its biochemical and physiological effects. This compound has potential as a treatment for various neuropsychiatric disorders, and further research is needed to fully understand its mechanism of action and potential side effects. The development of more efficient synthesis methods may also increase its availability for research purposes.
Métodos De Síntesis
The synthesis of 5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one involves a multistep process that begins with the reaction of 2-acetylpyridine with 4-(2-methylphenyl)piperazine in the presence of a base. This reaction results in the formation of an intermediate, which is subsequently reacted with phosgene to yield this compound. The overall synthesis process of this compound is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antipsychotic, anxiolytic, and antidepressant effects in animal models. This compound has also been shown to improve cognitive function and memory retention in rats. These findings suggest that this compound may have potential as a treatment for various neuropsychiatric disorders.
Propiedades
IUPAC Name |
5-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-4-2-3-5-15(13)19-8-10-20(11-9-19)17(22)14-6-7-16(21)18-12-14/h2-7,12H,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAKWZJOFVUZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7465894.png)

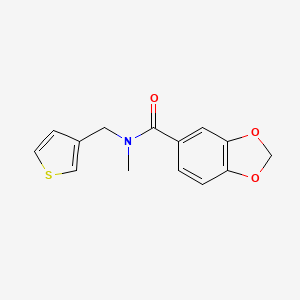
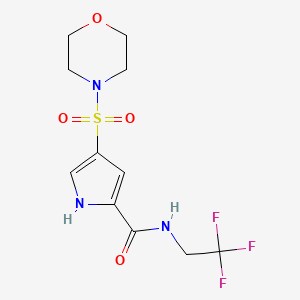
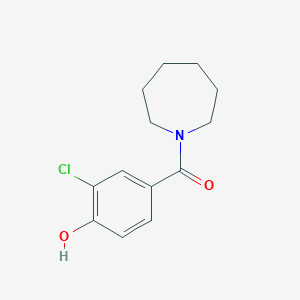
![2-(4-bromophenoxy)-N-[2-(tert-butylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7465926.png)
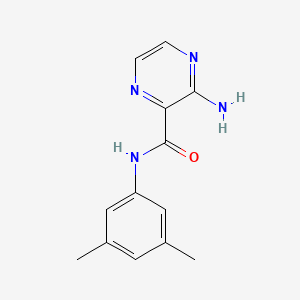
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)
![1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7465972.png)
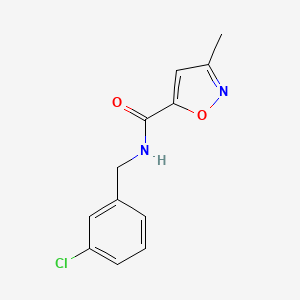
![Ethyl 1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B7465991.png)
![N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide](/img/structure/B7466000.png)
![1-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466001.png)
![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)